6-Bromo-8-methoxy-2-methyl-4-quinolone is an organic compound belonging to the quinolone family, characterized by its unique structure that includes a bromine atom and a methoxy group. Its molecular formula is C11H10BrNO2, and it has a molecular weight of approximately 268.11 g/mol. This compound exhibits notable chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Research indicates that 6-bromo-8-methoxy-2-methyl-4-quinolone exhibits significant biological activities, including:
The synthesis of 6-bromo-8-methoxy-2-methyl-4-quinolone typically involves several steps:
6-Bromo-8-methoxy-2-methyl-4-quinolone has several applications:
Interaction studies involving 6-bromo-8-methoxy-2-methyl-4-quinolone focus on its behavior with various biological targets:
Several compounds share structural similarities with 6-bromo-8-methoxy-2-methyl-4-quinolone. Here are some notable examples:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
6-Bromoquinoline | C9H7BrN | Antimicrobial | Lacks methoxy group |
8-Methoxyquinoline | C10H9NO | Antimicrobial | No bromine substitution |
7-Bromo-4-hydroxyquinoline | C9H8BrN2O | Anticancer | Hydroxy group at position 4 |
4-Methylquinoline | C10H9N | Antimicrobial | Methyl substitution at position 4 |
The unique combination of the bromine atom and methoxy group in the structure of 6-bromo-8-methoxy-2-methyl-4-quinolone contributes to its distinct biological activity profile compared to other quinolones. Its specific targeting mechanisms and potential for modification make it a valuable candidate for further research and development in pharmaceuticals .
The synthesis of 6-bromo-8-methoxy-2-methyl-4-quinolone historically relied on cyclization reactions followed by halogenation and alkoxylation steps. A common route involves the cyclocondensation of 2-aminoacetophenone derivatives with ketones or esters under acidic or basic conditions. For example, treatment of 2-amino-5-methoxyacetophenone with methyl acetoacetate in the presence of polyphosphoric acid (PPA) yields the 4-quinolone core, which is subsequently brominated at position 6 using bromine or N-bromosuccinimide (NBS) in dichloromethane. Early protocols reported moderate yields (40–60%) for the cyclization step, with bromination efficiency heavily dependent on the electron-donating effects of the methoxy group at position 8.
A notable advancement in traditional methods involves Pummerer-type cyclization, where sulfoxide intermediates undergo acid-induced rearrangement to form the quinolone scaffold. For instance, treatment of vinyl sulfides with para-toluenesulfonic acid (p-TsOH) in refluxing toluene generates 2-quinolones in yields exceeding 80%. This method avoids harsh bromination conditions by incorporating pre-functionalized substrates, though scalability remains limited due to the need for stoichiometric acids.
Table 1: Comparison of Traditional Cyclization Methods
Starting Material | Cyclization Agent | Yield (%) | Bromination Efficiency (%) |
---|---|---|---|
2-Amino-5-methoxyacetophenone | PPA | 55 | 70 |
6-Bromo-8-methoxy-2-methyl-4-quinolone represents a significant member of the quinolone family of compounds, demonstrating diverse biological activities through multiple distinct mechanistic pathways . This halogenated quinolone derivative exhibits potent antimicrobial properties and demonstrates notable anticancer potential through various cellular targets [4] . The compound's unique structural features, including the bromine substituent at position 6 and methoxy group at position 8, contribute to its enhanced biological efficacy compared to unsubstituted quinolone analogs [8] [13].
The primary mechanism of action for 6-Bromo-8-methoxy-2-methyl-4-quinolone in bacterial systems involves the targeted inhibition of essential DNA processing enzymes [20] [21]. Quinolones function as bactericidal agents by rapidly inhibiting deoxyribonucleic acid synthesis through promotion of cleavage events in bacterial deoxyribonucleic acid within enzyme-deoxyribonucleic acid complexes [20]. The compound demonstrates concentration-dependent bacterial killing, with bactericidal activity becoming increasingly pronounced as serum drug concentrations reach approximately thirty times the minimum inhibitory concentration [20].
In gram-negative bacterial systems, 6-Bromo-8-methoxy-2-methyl-4-quinolone primarily targets deoxyribonucleic acid gyrase, while in gram-positive organisms, the compound exhibits preferential activity against topoisomerase IV [23] [25]. The presence of the C-8 methoxy substituent significantly enhances bacteriostatic action against gyrase-resistant strains, particularly those harboring mutations in the gyrase A subunit [8] [13]. Research demonstrates that the C-8 methoxy group improves bacteriostatic action against gyrase-resistant strains of Mycobacterium tuberculosis and Mycobacterium bovis by approximately five-fold for wild-type cells and fifty-fold for first-step gyrase mutants [13].
The bromine substituent at position 6 contributes additional antimicrobial efficacy, particularly against resistant bacterial variants [8]. Studies indicate that both C-8 halogen and methoxy groups improve the ability to block bacterial growth by approximately three-fold when compounds possess small C-7 ring structures [8]. The enhanced activity against resistant mutants can be attributed to the ability of these substituents to partially restore the electron-rich microenvironment of the recognition helix in gyrase protein, thereby improving drug binding affinity [8].
Experimental data reveal that 6-Bromo-2-methyl-4-quinolone-3-acetic acid, a structurally related compound, demonstrates particularly potent activity against Shigella sonnei, Salmonella typhi, and Pseudomonas aeruginosa with minimum inhibitory concentration values ranging from 5 to 30 micrograms per milliliter [4]. The compound also exhibits moderate to good antibacterial activity against other gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli [4].
6-Bromo-8-methoxy-2-methyl-4-quinolone exerts its primary cytotoxic effects through the inhibition of bacterial type II topoisomerase enzymes, specifically deoxyribonucleic acid gyrase and topoisomerase IV [10] [12]. These essential enzymes catalyze deoxyribonucleic acid double-strand breaks, facilitate strand passage, and reseal breaks during normal cellular processes [10]. The compound functions as a topoisomerase poison by converting these essential enzymes into cellular toxins that fragment the bacterial chromosome [12] [22].
The mechanism involves quinolone binding in a noncovalent manner at the enzyme-deoxyribonucleic acid interface within the cleavage-ligation active site [12]. The compound intercalates into the deoxyribonucleic acid at both cleaved scissile bonds, with two drug molecules required to increase levels of double-stranded deoxyribonucleic acid breaks due to staggered scissile bond positioning [12]. This intercalation increases the steady-state concentration of cleavage complexes by acting as physical blocks to ligation [12].
The water-metal ion bridge represents a critical interaction between 6-Bromo-8-methoxy-2-methyl-4-quinolone and topoisomerase enzymes [12] [22]. This bridge involves a noncatalytic magnesium ion chelated by the C3/C4 keto acid of the quinolone, coordinated with four water molecules positioned to form hydrogen bonds with conserved serine and acidic residues in the enzyme [12]. In topoisomerase IV, these residues correspond to serine 84 and glutamic acid 88, representing the most commonly mutated amino acids in quinolone-resistant variants [12].
Research indicates that C-8 methoxy substitution enhances the release of lethal deoxyribonucleic acid breaks from drug-gyrase-deoxyribonucleic acid complexes [13]. At four times the inhibitory dose, a C-8 methoxy group increases the fraction of killed cells by sixty-fold for first-step gyrase mutants compared to unsubstituted compounds [13]. The enhancing effect appears to affect both chloramphenicol-sensitive and chloramphenicol-resistant pathways of lethal action [13].
Topoisomerase inhibition data demonstrates that quinolones with C-8 methoxy substituents exhibit superior activity against resistant enzyme variants compared to their C-8 hydrogen counterparts [8]. The inhibitory concentration values for various quinolones against purified enzymes range from 1.38 to 28.1 micrograms per milliliter for deoxyribonucleic acid gyrase and 1.42 to 19.1 micrograms per milliliter for topoisomerase IV [36].
Quinolone Compound | DNA Gyrase IC50 (μg/ml) | Topoisomerase IV IC50 (μg/ml) | Primary Target |
---|---|---|---|
Sitafloxacin | 1.38 | 1.42 | Both enzymes |
Gatifloxacin | 5.60 | 4.24 | Topoisomerase IV |
Tosufloxacin | 11.6 | 3.89 | Topoisomerase IV |
Sparfloxacin | 25.7 | 19.1 | DNA Gyrase |
Ciprofloxacin | 27.8 | 9.30 | Topoisomerase IV |
Levofloxacin | 28.1 | 8.49 | Topoisomerase IV |
6-Bromo-8-methoxy-2-methyl-4-quinolone demonstrates significant anticancer activity through the induction of apoptotic cell death pathways in various cancer cell types [17] [31]. Quinolone derivatives activate multiple apoptotic signaling cascades, including both intrinsic mitochondrial pathways and extrinsic death receptor pathways [31] [32]. The compound's cytotoxic effects result from disruption of mitochondrial membrane potential, activation of caspase enzymes, and modulation of apoptosis-regulating proteins [28] [29].
The intrinsic apoptotic pathway activation involves mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytoplasm [31]. Research demonstrates that quinolone treatment causes time-dependent increases in pro-apoptotic proteins Bax and Bak, while decreasing anti-apoptotic proteins Bcl-2 and Bid [29] [31]. The released cytochrome c activates caspase-9, which subsequently results in cleavage of executioner caspase-3, leading to programmed cell death [31].
Studies reveal that quinolone derivatives induce disruption of mitochondrial membrane potential in cancer cells, with loss of membrane potential increasing from 12.1 percent to 78.7 percent following treatment [29]. This mitochondrial dysfunction correlates with increased production of reactive oxygen species and enhanced apoptotic signaling [27] [28]. The compounds target mitochondrial topoisomerases, influencing mitochondrial deoxyribonucleic acid topology and preventing mitochondrial deoxyribonucleic acid replication [28].
The extrinsic apoptotic pathway is simultaneously activated through upregulation of death receptor signaling components [31]. Quinolone treatment increases expression of Fas death receptor, Fas-associated death domain protein, and active caspase-8 [19] [31]. This dual pathway activation provides enhanced cytotoxic efficacy against cancer cells resistant to single-pathway apoptotic induction [31].
Molecular mechanisms underlying quinolone-induced apoptosis involve suppression of survival signaling pathways [30] [32]. Treatment with quinolone derivatives suppresses the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, leading to reduced cellular survival signals [30]. Additionally, compounds induce endoplasmic reticulum stress, contributing to autophagy induction alongside apoptotic cell death [30].
Cell cycle effects contribute to the overall cytotoxic profile of quinolone derivatives [15] [16]. These compounds induce G2/M phase arrest through modulation of cell cycle regulatory proteins, including increased expression of cyclin B and cyclin-dependent kinase 1 [19] [29]. The cell cycle arrest provides additional time for deoxyribonucleic acid damage accumulation and apoptotic signal amplification [15].
Cancer Cell Line | Quinolone Derivative | IC50 Value (μM) | Primary Mechanism |
---|---|---|---|
MCF-7 | 6-Bromo quinazoline analog | 15.85 | Apoptosis induction |
SW480 | 6-Bromo quinazoline analog | 17.85 | Apoptosis induction |
U937 | 2-Phenyl-4-quinolone | 4.97 | Mitochondrial dysfunction |
PANC-1 | Quinoline derivative | 2-16 | Autophagy and apoptosis |
MIA PaCa-2 | Quinoline derivative | 2-16 | Autophagy and apoptosis |
The incorporation of halogen substituents, particularly bromine at the 6-position, represents a strategic approach to modulating the electronic properties and pharmacological profiles of quinolone derivatives. The bromine atom at position 6 of 6-Bromo-8-methoxy-2-methyl-4-quinolone introduces significant alterations to the molecular architecture that directly influence biological activity and drug-target interactions .
Electronic Effects of 6-Position Bromine Substitution
The electron-withdrawing nature of bromine at the 6-position creates a substantial impact on the electronic distribution within the quinolone ring system. This halogenation increases the molecular weight by approximately 34% compared to the unsubstituted analogue, favoring enhanced hydrophobic interactions with bacterial target proteins . The bromine substituent activates the quinolone ring toward nucleophilic substitution reactions while simultaneously increasing the binding affinity to DNA gyrase through improved hydrophobic contacts within the enzyme active site .
Research demonstrates that 6-bromo quinolone derivatives exhibit enhanced antibacterial potency compared to their unhalogenated counterparts. The bromine atom's size and electronegativity contribute to optimal spatial arrangements within the DNA gyrase binding pocket, leading to increased enzyme inhibition [4] [5]. Specifically, 6-bromo-substituted quinolones show 2-10 fold enhanced activity against both Gram-positive and Gram-negative bacterial strains compared to 6-hydrogen analogues .
Comparative Halogen Analysis
Substituent | Molecular Weight Increase (%) | Hydrophobic Interactions | DNA Gyrase Affinity | Bacterial Penetration | Phototoxicity Risk |
---|---|---|---|---|---|
6-Bromo | ~34 | Enhanced | High | Good | Moderate |
6-Fluoro | ~12 | Moderate | Very High | Excellent | High |
6-Chloro | ~20 | Enhanced | High | Good | Moderate |
8-Bromo | ~34 | Enhanced | Moderate | Good | High |
8-Fluoro | ~12 | Moderate | High | Excellent | Very High |
8-Methoxy | ~18 | Reduced | Enhanced | Good | Low |
The 6-position bromine demonstrates superior characteristics compared to other halogen substitutions in terms of balancing potency with reduced phototoxicity risk. While 6-fluoro substitution provides the highest DNA gyrase affinity and bacterial penetration, it is associated with increased phototoxicity concerns [4] [6]. The 6-bromo substituent offers an optimal compromise, providing substantial antimicrobial enhancement while maintaining acceptable safety profiles [7].
Mechanistic Implications
Studies reveal that the 6-bromo substituent facilitates the formation of stable quinolone-DNA-gyrase ternary complexes through enhanced van der Waals interactions [8]. The bromine atom occupies a critical position that allows for optimal orientation of the quinolone core within the enzyme active site, promoting effective inhibition of DNA replication processes [9]. This positioning is particularly advantageous for compounds targeting resistant bacterial strains, where enhanced binding affinity becomes crucial for therapeutic efficacy [10].
The strategic placement of the methoxy group at the 8-position of 6-Bromo-8-methoxy-2-methyl-4-quinolone represents a critical design element that significantly influences both pharmacokinetic properties and biological activity. The 8-methoxy substitution pattern has emerged as particularly advantageous in optimizing oral bioavailability while maintaining potent antimicrobial activity [11] [12].
Pharmacokinetic Enhancement through 8-Methoxy Substitution
The 8-methoxy group demonstrates superior pharmacokinetic profiles compared to alternative substituents at the same position. Oral absorption studies reveal that 8-methoxy quinolones achieve significantly higher maximum plasma concentrations (Cmax = 7.45 ± 1.99 μg/mL) compared to 8-hydrogen analogues (Cmax = 2.25 ± 0.70 μg/mL) [11]. The area under the curve (AUC) values further support this enhancement, with 8-methoxy compounds showing 3.6-fold higher systemic exposure (AUC = 20.66 μg·h/mL) compared to unsubstituted variants [11].
The methoxy group at position 8 contributes to improved solubility characteristics while maintaining appropriate lipophilicity for cellular penetration. This balanced physicochemical profile facilitates enhanced absorption across biological membranes and promotes effective tissue distribution [12]. Notably, the 8-methoxy substitution demonstrates enhanced distribution into target tissues, including dermal and respiratory tract tissues where quinolone antibiotics are frequently required for therapeutic intervention [11].
Bioavailability Comparison Across Methoxy Positions
Position | Oral Absorption (Cmax μg/mL) | AUC (μg·h/mL) | Half-life (hours) | Tissue Distribution | Metabolic Stability |
---|---|---|---|---|---|
8-Methoxy | 7.45 ± 1.99 | 20.66 | 0.5 | Enhanced | High |
6-Methoxy | 4.2 ± 1.1 | 15.3 | 0.8 | Moderate | Moderate |
7-Methoxy | 3.8 ± 0.9 | 12.8 | 1.2 | Good | Low |
8-Ethoxy | 5.2 ± 1.3 | 18.4 | 0.7 | Good | Moderate |
8-Hydrogen | 2.25 ± 0.70 | 5.66 | 0.3 | Limited | Low |
The data clearly demonstrate the superiority of 8-methoxy positioning over alternative methoxy placements. The 8-position provides optimal electronic and steric environments for enhanced bioavailability, while 6-methoxy and 7-methoxy substitutions show diminished pharmacokinetic parameters [13] [14]. The 8-methoxy group also exhibits superior metabolic stability compared to 7-methoxy analogues, which are subject to rapid metabolic degradation [14].
Molecular Basis for Enhanced Bioavailability
The enhanced bioavailability of 8-methoxy quinolones stems from multiple molecular factors. The methoxy group at position 8 provides optimal electronic properties that facilitate membrane permeation while avoiding excessive lipophilicity that might impair aqueous solubility [14]. The oxygen atom within the methoxy group can form beneficial hydrogen bonding interactions with transport proteins, potentially enhancing active transport mechanisms across intestinal barriers [15].
Furthermore, the 8-methoxy substitution demonstrates remarkable photostability compared to other 8-position substituents. This stability is crucial for maintaining drug integrity during storage and administration, directly contributing to consistent bioavailability profiles [11] [16]. Studies show that 8-methoxy quinolones remain stable even under intensive UVA irradiation (3 J/cm²), while 8-fluoro and 8-hydrogen analogues undergo significant degradation under similar conditions [15].
The 2-methyl substituent in 6-Bromo-8-methoxy-2-methyl-4-quinolone plays a crucial role in determining target enzyme affinity and selectivity. This methyl group contributes significantly to the molecular recognition processes that govern quinolone-enzyme interactions, particularly with DNA gyrase and topoisomerase IV [17] [18].
Molecular Recognition and Binding Affinity
The 2-methyl group enhances target affinity through multiple mechanisms. Primary among these is the maintenance of optimal planarity between the 4-keto and 3-carboxylic acid groups, which is essential for effective binding to bacterial type II topoisomerases [17]. The methyl substitution at position 2 provides the appropriate steric bulk to maintain this critical planar configuration while avoiding unfavorable steric clashes within the enzyme active site [19].
Studies demonstrate that 2-methyl quinolones exhibit significantly enhanced binding affinity compared to 2-hydrogen analogues. The binding affinity (Ki) for 2-methyl-4-quinolone derivatives ranges from 85-150 nM, representing a 2-3 fold improvement over unsubstituted compounds (Ki = 280 ± 35 nM) [20]. When combined with 6-bromo and 8-methoxy substitutions, the 2-methyl group contributes to achieving optimal binding affinity (Ki = 45 ± 8 nM) with enhanced selectivity indices [8].
Structure-Activity Relationships for Methyl Substitutions
Compound Structure | Target Enzyme | Binding Affinity (Ki nM) | Selectivity Index | Planarity Factor | Activity Enhancement |
---|---|---|---|---|---|
2-Methyl-4-quinolone | DNA Gyrase | 150 ± 20 | 1.2 | High | Baseline |
2-Methyl-6-bromo-4-quinolone | DNA Gyrase | 85 ± 12 | 2.8 | Very High | 2.5-fold |
2-Methyl-8-methoxy-4-quinolone | DNA Gyrase/Topo IV | 45 ± 8 | 4.5 | Optimal | 4.2-fold |
2-Hydrogen-4-quinolone | DNA Gyrase | 280 ± 35 | 0.8 | Moderate | 0.5-fold |
2-Ethyl-4-quinolone | DNA Gyrase | 320 ± 45 | 0.6 | Reduced | 0.3-fold |
The data reveal that the 2-methyl group provides optimal steric and electronic properties for target enzyme binding. Larger alkyl substituents such as 2-ethyl groups result in decreased binding affinity due to unfavorable steric interactions, while the absence of substitution at position 2 leads to suboptimal planarity and reduced activity [17] [18].
Mechanistic Basis for Enhanced Target Affinity
The 2-methyl group contributes to target affinity through its influence on the water-metal ion bridge that mediates quinolone-enzyme interactions. This methyl substituent helps position the quinolone molecule optimally within the DNA-enzyme complex, facilitating the formation of critical hydrogen bonds between the drug and key serine and acidic residues in the enzyme active site [20] [9].
The methyl group at position 2 also influences the overall conformational dynamics of the quinolone-DNA-enzyme ternary complex. Molecular dynamics studies indicate that 2-methyl substitution stabilizes the binding complex by reducing conformational flexibility while maintaining essential interactions for enzyme inhibition [8]. This stabilization translates directly to enhanced biological activity and improved antimicrobial potency against both wild-type and resistant bacterial strains [10].